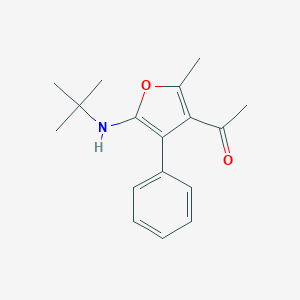
1-(5-(tert-Butylamino)-2-methyl-4-phenylfuran-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(tert-Butylamino)-2-methyl-4-phenylfuran-3-yl)ethanone is a synthetic organic compound with a complex structure It belongs to the class of furan derivatives and is characterized by the presence of a tert-butylamino group, a methyl group, and a phenyl group attached to a furan ring
準備方法
The synthesis of 1-(5-(tert-Butylamino)-2-methyl-4-phenylfuran-3-yl)ethanone involves multiple steps. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzene and an acyl chloride.
Addition of the Tert-butylamino Group: The tert-butylamino group can be added through a nucleophilic substitution reaction using tert-butylamine.
Methylation: The methyl group can be introduced using a methylating agent such as methyl iodide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
化学反応の分析
1-(5-(tert-Butylamino)-2-methyl-4-phenylfuran-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylamino group can be replaced by other nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or ethanol, and varying temperatures and pressures depending on the desired reaction.
科学的研究の応用
1-(5-(tert-Butylamino)-2-methyl-4-phenylfuran-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(5-(tert-Butylamino)-2-methyl-4-phenylfuran-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate signaling pathways related to cell growth and apoptosis.
類似化合物との比較
1-(5-(tert-Butylamino)-2-methyl-4-phenylfuran-3-yl)ethanone can be compared with other similar compounds, such as:
2-(Tert-butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone: This compound has a similar structure but differs in the presence of hydroxyl groups.
4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-(methoxymethyl)phenol: This compound has a methoxymethyl group instead of a furan ring.
Salbutamol Impurity K: This compound is structurally related but contains a chloro group and hydroxymethyl group.
特性
CAS番号 |
197857-42-4 |
|---|---|
分子式 |
C17H21NO2 |
分子量 |
271.35 g/mol |
IUPAC名 |
1-[5-(tert-butylamino)-2-methyl-4-phenylfuran-3-yl]ethanone |
InChI |
InChI=1S/C17H21NO2/c1-11(19)14-12(2)20-16(18-17(3,4)5)15(14)13-9-7-6-8-10-13/h6-10,18H,1-5H3 |
InChIキー |
ZMAGVCIUDHSFLN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(O1)NC(C)(C)C)C2=CC=CC=C2)C(=O)C |
正規SMILES |
CC1=C(C(=C(O1)NC(C)(C)C)C2=CC=CC=C2)C(=O)C |
同義語 |
Ethanone, 1-[5-[(1,1-dimethylethyl)amino]-2-methyl-4-phenyl-3-furanyl]- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















